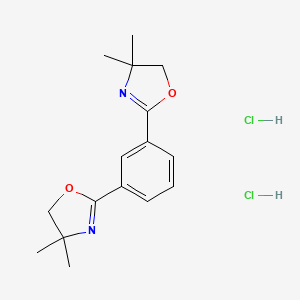
5-Ethoxyoxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxyoxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H6N2O2 It features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxyoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl cyanoacetate with salicylaldehyde, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethoxyoxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups present in the molecule.
Substitution: The oxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
5-Ethoxyoxazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mecanismo De Acción
The mechanism of action of 5-Ethoxyoxazole-4-carbonitrile involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The nitrile group can also play a role in the compound’s reactivity and interaction with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4H-Chromene-3-carbonitrile: This compound shares the nitrile functional group and is used in similar applications, such as tyrosinase inhibition.
Isoxazole Derivatives: Isoxazoles are structurally similar to oxazoles and have a wide range of biological activities, including analgesic and anti-inflammatory properties.
Uniqueness
5-Ethoxyoxazole-4-carbonitrile is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the nitrile group provides distinct properties that can be exploited in various applications.
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
5-ethoxy-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C6H6N2O2/c1-2-9-6-5(3-7)8-4-10-6/h4H,2H2,1H3 |
Clave InChI |
WXHOFXFTHHGILD-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(N=CO1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B15209251.png)





![2-(Methylthio)benzo[d]oxazole-5-methanol](/img/structure/B15209290.png)



![1-(2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B15209313.png)

